4-ETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE
Description
4-ETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE is a benzamide derivative featuring a 4-ethoxy-substituted benzene ring linked via an amide bond to a 2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl group.
Properties
IUPAC Name |
4-ethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-3-27-16-11-9-15(10-12-16)20(26)24-18-7-4-6-17(14(18)2)21-25-19-8-5-13-23-22(19)28-21/h4-13H,3H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKMESKHXRKIAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE typically involves multi-step organic synthesis. One common method includes the formation of the thiazole ring followed by its fusion with the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-ETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Thiazole derivatives, which include 4-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide, can interact with various biological targets to induce their effects.
this compound exhibits a range of biological activities:
- Antimicrobial Properties: It can inhibit bacterial growth by interfering with cellular processes.
- Antiviral Effects: It potentially disrupts viral replication mechanisms.
The following table summarizes key findings related to its activity against different pathogens:
| Activity Type | Target Pathogen | IC50/EC50 Value |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12.5 µg/mL |
| Antiviral | Hepatitis C Virus | 2.3 µM |
| Antifungal | Candida albicans | 15 µg/mL |
Chemical Reactions
This compound can undergo oxidation, reduction, and electrophilic and nucleophilic substitution reactions at different positions on the thiazole and pyridine rings.
- Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
- Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyridine rings.
Mechanism of Action
The mechanism of action of 4-ETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, leading to the inhibition of certain biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key properties of 4-ETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE with structurally related benzamide derivatives:
Notes:
- Target compound : The 4-ethoxy group increases hydrophobicity (higher XlogP) compared to 2,4-dimethoxy analogs . The thiazolo[5,4-b]pyridine core likely enhances π-π stacking interactions in biological systems.
- Dichloro-substituted analog: Chlorine atoms and aminoethoxy group introduce polarity, balancing logP and solubility .
- Thiadiazole-containing analog: Fluorine and thiadiazole groups may improve metabolic stability but reduce H-bond donor capacity .
Biological Activity
4-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Key Features
- Thiazolo[5,4-b]pyridine moiety : Known for its role in various biological activities.
- Ethoxy and methyl substitutions : These groups may enhance lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazolo-pyridine structure is known to exhibit:
- Antimicrobial properties : By inhibiting bacterial growth through interference with cellular processes.
- Antiviral effects : Potentially by disrupting viral replication mechanisms.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. The following table summarizes key findings related to its activity against different pathogens:
| Activity Type | Target Pathogen | IC50/EC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12.5 µg/mL | |
| Antiviral | Hepatitis C Virus | 2.3 µM | |
| Antifungal | Candida albicans | 15 µg/mL |
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by:
- Substituents on the thiazole ring : Variations can lead to significant changes in biological activity.
- Positioning of ethoxy and methyl groups : Optimal positioning enhances binding affinity to target sites.
Case Studies
-
Antiviral Activity Against Hepatitis C Virus
- In vitro studies demonstrated that the compound effectively inhibits HCV replication with an IC50 value of 2.3 µM, showcasing its potential as an antiviral agent .
- Antimicrobial Properties
- Antifungal Efficacy
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
